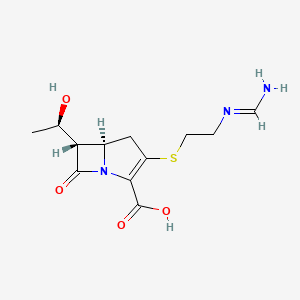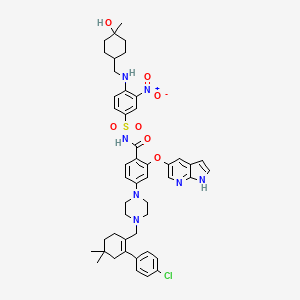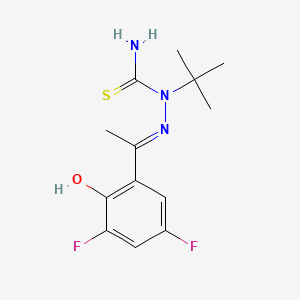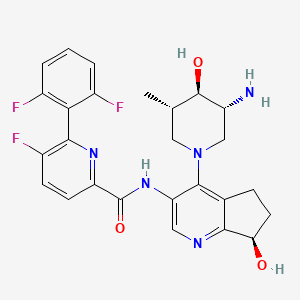
ITMN-4077
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ITMN 4077 是一种大环抑制剂,以其对丙型肝炎病毒的抗病毒活性而闻名。它专门针对丙型肝炎病毒 NS3 蛋白酶,该酶是病毒复制的关键酶。 该化合物已证明在抑制人 HuH7 细胞中丙型肝炎病毒的复制方面具有显著疗效,其有效浓度 (EC50) 为 2.131 微摩尔 .
科学研究应用
ITMN 4077 具有广泛的科学研究应用:
化学: 用作研究大环抑制剂及其合成的模型化合物。
生物学: 用于研究病毒复制机制和抗病毒药物开发。
医学: 研究其在治疗丙型肝炎感染中的潜在用途。
作用机制
ITMN 4077 通过抑制丙型肝炎病毒 NS3 蛋白酶发挥其抗病毒作用。这种酶对于病毒复制过程至关重要。通过与 NS3 蛋白酶的活性位点结合,ITMN 4077 阻止了病毒多蛋白的切割,从而抑制了病毒的复制。 分子靶标包括 NS3 蛋白酶的活性位点残基,所涉及的途径与病毒复制和蛋白质加工有关 .
生化分析
Biochemical Properties
ITMN-4077 plays a crucial role in biochemical reactions, particularly in inhibiting the activity of the HCV NS3 protease . The NS3 protease is an enzyme that is essential for the life cycle of the HCV, and inhibition of this enzyme disrupts the viral replication process .
Cellular Effects
This compound has been shown to have antiviral activity against HCV-infected human HuH7 cells . The compound inhibits HCV subgenomic replicon replication, thereby affecting various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the HCV NS3 protease . By binding to this enzyme, this compound inhibits its activity, leading to a disruption in the replication of the HCV .
准备方法
合成路线和反应条件
ITMN 4077 的合成涉及多个步骤,从制备大环核心开始。关键步骤包括:
大环核心的形成: 这涉及通过一系列缩合反应使线性前体环化。
官能团修饰: 引入各种官能团以增强化合物的抗病毒活性。
纯化: 使用色谱技术对最终产物进行纯化,以达到高纯度。
工业生产方法
ITMN 4077 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
批量合成: 大规模合成线性前体。
环化和官能化: 前体的环化以及随后的官能团修饰。
纯化和质量控制: 采用高效液相色谱 (HPLC) 等技术来确保最终产物的纯度和质量.
化学反应分析
反应类型
ITMN 4077 经历了各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可以改变官能团,可能会改变化合物的活性。
取代: 取代反应可以引入不同的官能团,增强或改变其抗病毒特性。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种卤化剂和亲核试剂用于取代反应。
主要产物
相似化合物的比较
类似化合物
博赛普利: 另一种用于治疗丙型肝炎的 NS3 蛋白酶抑制剂。
特拉普利: 一种类似的化合物,其化学结构不同,但靶向相同的酶。
西美普利: 另一种具有抗丙型肝炎病毒活性的环状抑制剂。
ITMN 4077 的独特性
ITMN 4077 由于其高效力和对 NS3 蛋白酶的特异性结合亲和力而脱颖而出。其环状结构提供了稳定性,并增强了其与其他线性抑制剂相比的抗病毒活性。 此外,ITMN 4077 在临床前研究中已显示出良好的安全性,使其成为进一步开发的有希望的候选药物 .
属性
IUPAC Name |
tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N4O8S/c1-25(2,3)38-24(35)27-19-10-8-6-4-5-7-9-16-14-26(16,23(34)29-39(36,37)18-11-12-18)28-21(32)20-13-17(31)15-30(20)22(19)33/h7,9,16-20,31H,4-6,8,10-15H2,1-3H3,(H,27,35)(H,28,32)(H,29,34)/b9-7-/t16-,17-,19+,20+,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGKXZHTCMUVEE-JXUUZEIMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N4O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
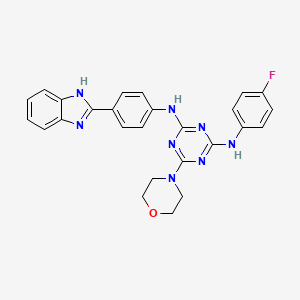
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)

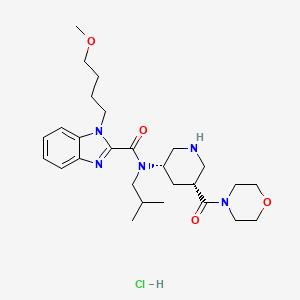
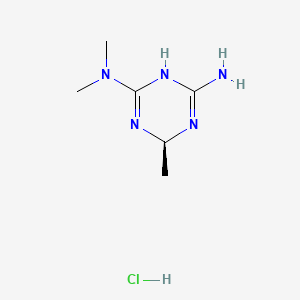
![N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B608074.png)


